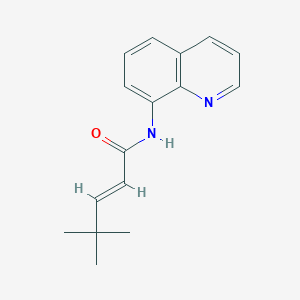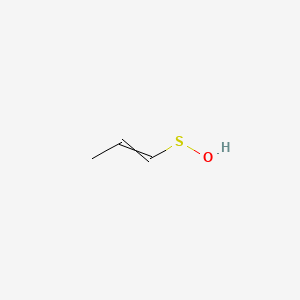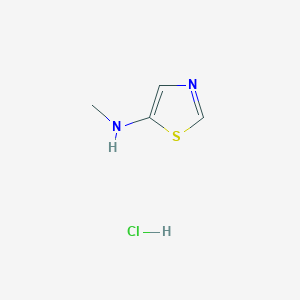
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is an organic compound that features a quinoline moiety attached to a pent-2-enamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Attachment of the Pent-2-enamide Chain: The quinoline derivative can then be reacted with 4,4-dimethylpent-2-enoic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced amide or alkene groups.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as a pharmacophore in drug design.
Industry: As a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-2-enamide: Lacks the quinoline moiety.
N-(quinolin-8-yl)pent-2-enamide: Lacks the 4,4-dimethyl substitution.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is unique due to the combination of the quinoline moiety and the 4,4-dimethylpent-2-enamide chain, which may confer specific chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+ |
Clé InChI |
DWBBKZOWMAESSD-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)

![N-(2-ethyl-6-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14123362.png)
![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)


![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123398.png)

